![molecular formula C11H21NO4 B595464 Boc-N-methyl-D-norvaline CAS No. 177659-77-7](/img/structure/B595464.png)
Boc-N-methyl-D-norvaline
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Overview
Description
Boc-N-methyl-D-norvaline, also known as N-α-t-Butoxycarbonyl-N-α-methyl-D-norvaline, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used in laboratory settings and is not intended for therapeutic purposes .
Molecular Structure Analysis
The IUPAC name for Boc-N-methyl-D-norvaline is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid . The compound’s structure can be represented by the SMILES string CCCC@HO)N(C)C(=O)OC(C)(C)C
.
Chemical Reactions Analysis
The Boc group in Boc-N-methyl-D-norvaline can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Physical And Chemical Properties Analysis
Boc-N-methyl-D-norvaline is a compound with a molecular weight of 231.29 . It has a predicted density of 1.071±0.06 g/cm3 and a predicted boiling point of 328.1±21.0°C .
Scientific Research Applications
N-Boc Protection of Amines
“Boc-N-methyl-D-norvaline” is used in the N-Boc protection of amines. This process involves the use of di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions . The N-Boc protection is frequently reported by base-catalysed reactions . This method has several advantages including high yields, simple workup procedure, short reaction time, and clean and mild reaction conditions .
Catalyst in Chemical Reactions
“Boc-N-methyl-D-norvaline” can be used as a catalyst in chemical reactions. For instance, a catalytic amount of silica propyl (N-methyl) imidazolium chloride ([Sipmim]Cl) is used for the N-Boc protection of amines . This catalyst is efficient and reusable for this process under solvent-free conditions at ambient temperature .
Green Chemistry
“Boc-N-methyl-D-norvaline” plays a significant role in the development of green chemistry. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This methodology has several advantages in comparison with currently used methods .
Synthesis of Biologically Active Compounds
The presence of an amino group in various biologically active compounds makes its protection a necessity during their synthesis . “Boc-N-methyl-D-norvaline” is used in the protection of these amino groups .
Stability Against Nucleophilic Attack
The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .
Labile Nature Under Several Chemical Transformations
The Boc group is labile under several chemical transformations . This property makes “Boc-N-methyl-D-norvaline” a valuable compound in the field of organic synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Mode of Action
The Boc protecting group, which is part of the Boc-N-methyl-D-norvaline molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Biochemical Pathways
The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
Pharmacokinetics
The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .
Result of Action
The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .
Action Environment
The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXBPUTGXWAGA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-D-norvaline |
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